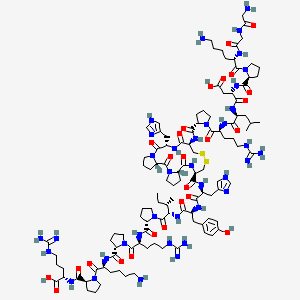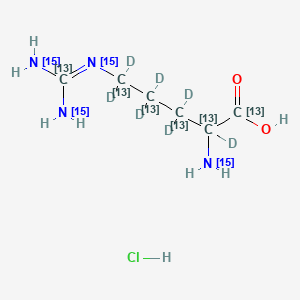
Arginine-13C6,15N4,d7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine-13C6,15N4,d7 (hydrochloride) is a stable isotope-labeled derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for research applications, particularly in the fields of biochemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-13C6,15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. The process typically starts with the synthesis of labeled precursors, such as carbon-13 and nitrogen-15 labeled compounds. These precursors are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopic labels .
Industrial Production Methods
Industrial production of Arginine-13C6,15N4,d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic materials and ensure high purity and yield. The production is carried out under strict quality control measures to maintain the integrity of the isotopic labels .
化学反応の分析
Types of Reactions
Arginine-13C6,15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Arginine-13C6,15N4,d7 (hydrochloride) can lead to the formation of nitric oxide, a potent vasodilator .
科学的研究の応用
Arginine-13C6,15N4,d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and protein synthesis.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein expression and interactions.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and the study of drug mechanisms
作用機序
The mechanism of action of Arginine-13C6,15N4,d7 (hydrochloride) involves its incorporation into biological molecules, allowing researchers to track and quantify these molecules using mass spectrometry. The labeled arginine serves as a nitrogen donor for the synthesis of nitric oxide, which acts as a vasodilator and plays a role in various physiological processes .
類似化合物との比較
Similar Compounds
L-Arginine-13C6,15N4 hydrochloride: Similar in structure but without deuterium labeling.
L-Lysine-13C6,15N2 hydrochloride: Another stable isotope-labeled amino acid used in similar research applications.
L-Arginine-5-13C,4,4,5,5-d4: A variant with different isotopic labeling
Uniqueness
Arginine-13C6,15N4,d7 (hydrochloride) is unique due to its combination of carbon-13, nitrogen-15, and deuterium labeling. This combination allows for more precise tracking and quantification in research applications, making it a valuable tool for studying complex biological processes .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
227.63 g/mol |
IUPAC名 |
2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |
InChIキー |
KWTQSFXGGICVPE-NPAPWHQMSA-N |
異性体SMILES |
[2H][13C]([2H])([13C]([2H])([2H])[13C]([2H])([13C](=O)O)[15NH2])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2].Cl |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


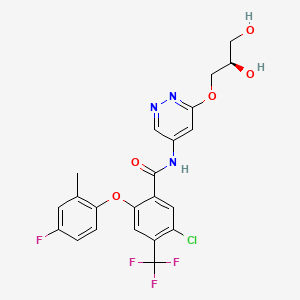
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
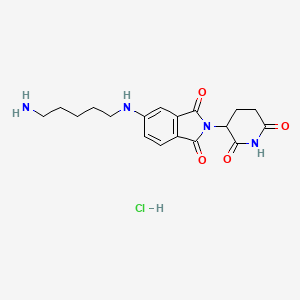
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
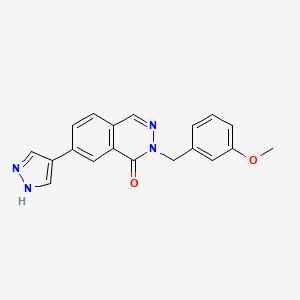
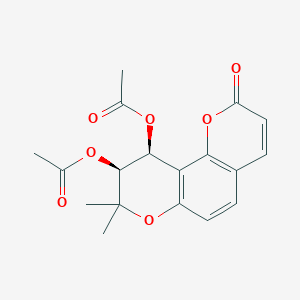
![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
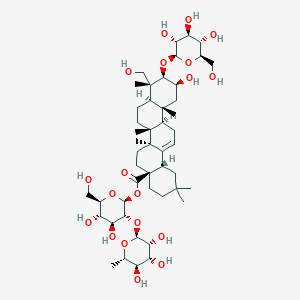
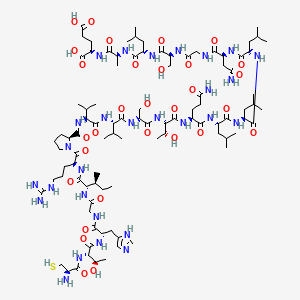
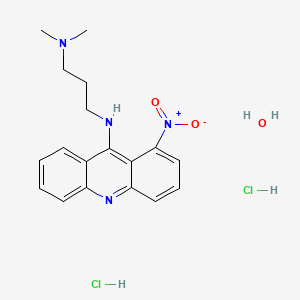
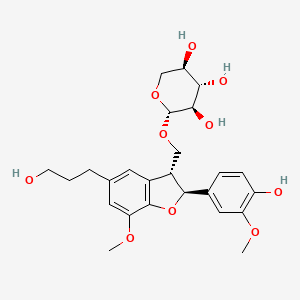
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
